molecular formula C22H19ClN6O3S B2983221 N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852046-98-1

N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2983221
CAS RN: 852046-98-1
M. Wt: 482.94
InChI Key: ALXITOGZCANKSO-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H19ClN6O3S and its molecular weight is 482.94. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

Research into compounds related to "N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide" often involves detailed structural and conformational analysis. Studies reveal that these compounds typically exhibit a non-planar structure between phenyl and pyrimidine rings, with intramolecular hydrogen bonding playing a critical role in stabilizing their folded conformations. The geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers are explored through methods such as density functional theory (DFT) to understand their stereo-electronic interactions (Subasri et al., 2016; Jenepha Mary et al., 2022).

Antimicrobial and Antitumor Activity

Several derivatives of "N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide" have been synthesized and evaluated for their antimicrobial and antitumor activities. The compounds exhibit a range of activities against various bacterial and fungal strains, as well as human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. The antitumor activity is often compared to known chemotherapeutic agents like doxorubicin, highlighting the potential of these compounds in cancer treatment (Baviskar et al., 2013; Hafez & El-Gazzar, 2017).

Spectroscopic Signatures and Quantum Computational Approaches

The vibrational spectroscopic signatures of related compounds have been characterized using Raman and Fourier transform infrared spectroscopy. Quantum computational approaches, such as DFT, provide insights into the vibrational wavenumbers, geometric equilibrium, and the effects of rehybridization and hyperconjugation on the molecule's stability. These studies contribute to a deeper understanding of the compound's electronic properties and potential interactions with biological targets (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O3S/c23-17-9-5-4-6-14(17)12-24-20(31)13-33-22-28-27-18(29(22)16-7-2-1-3-8-16)10-15-11-19(30)26-21(32)25-15/h1-9,11H,10,12-13H2,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXITOGZCANKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

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